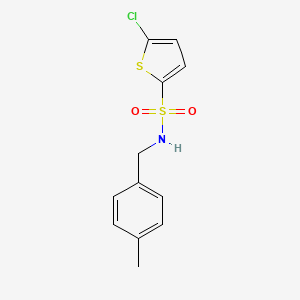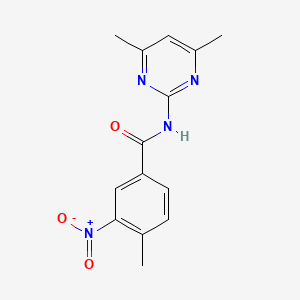![molecular formula C12H12ClN5OS B5765668 N-(3-chlorophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide](/img/structure/B5765668.png)
N-(3-chlorophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chlorophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide, also known as CPTA, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. CPTA is a thioacetamide derivative that has shown promise in various studies as an anticancer agent. In
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide is not fully understood, but studies have suggested that it targets multiple pathways involved in cancer cell growth and survival. N-(3-chlorophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide has been shown to inhibit the activity of enzymes involved in DNA synthesis and repair, which can lead to DNA damage and cell death. N-(3-chlorophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide has also been shown to inhibit the activity of proteins involved in cell cycle regulation, which can lead to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
Studies have shown that N-(3-chlorophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide has low toxicity and does not affect normal cells at the concentrations used in experiments. N-(3-chlorophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide has been shown to induce apoptosis in cancer cells, which is a desirable effect in cancer treatment. N-(3-chlorophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide has also been shown to inhibit the growth and invasion of cancer cells, which can prevent the spread of cancer to other parts of the body.
Advantages and Limitations for Lab Experiments
N-(3-chlorophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide has several advantages for lab experiments, including its low toxicity and high specificity for cancer cells. However, N-(3-chlorophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide is a relatively new compound, and more research is needed to fully understand its properties and potential applications. The synthesis of N-(3-chlorophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide is also complex and requires specialized equipment and expertise.
Future Directions
Future research on N-(3-chlorophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide should focus on optimizing the synthesis method to improve the yield and purity of the compound. Studies should also investigate the mechanism of action of N-(3-chlorophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide in more detail to better understand its anticancer properties. Future research should also explore the potential of N-(3-chlorophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide as an antifungal agent and investigate its effects on other diseases. Finally, studies should investigate the potential of N-(3-chlorophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide in combination with other anticancer agents to improve its efficacy and reduce potential side effects.
Synthesis Methods
The synthesis of N-(3-chlorophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide involves the reaction of 3-chloroaniline with thiourea and ethyl chloroacetate. The resulting product is then treated with hydrazine hydrate to yield N-(3-chlorophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide. The synthesis method has been optimized and modified in various studies to improve the yield and purity of the compound.
Scientific Research Applications
N-(3-chlorophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide has been extensively studied for its potential as an anticancer agent. Studies have shown that N-(3-chlorophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide inhibits the growth of various cancer cells, including lung, breast, and colon cancer cells. N-(3-chlorophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is impaired in cancer cells. In addition to its anticancer properties, N-(3-chlorophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide has also been studied for its potential as an antifungal agent.
properties
IUPAC Name |
N-(3-chlorophenyl)-2-(4,6-diaminopyrimidin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN5OS/c13-7-2-1-3-8(4-7)16-11(19)6-20-12-17-9(14)5-10(15)18-12/h1-5H,6H2,(H,16,19)(H4,14,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBXPJRHCRDOSSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CSC2=NC(=CC(=N2)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-({[(2-chlorobenzyl)thio]acetyl}amino)benzoic acid](/img/structure/B5765624.png)
![1-[(4-tert-butylphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B5765627.png)
![3-methoxy-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B5765631.png)




![methyl 4-{[(4-methylphenyl)amino]methyl}benzoate](/img/structure/B5765671.png)
![2'-{[(3,4-dimethylphenyl)amino]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B5765672.png)
![N-[4-(3-methylbutoxy)benzoyl]glycine](/img/structure/B5765683.png)
